molecular formula C11H8BrNO B3183607 4-(3-Bromophenoxy)pyridine CAS No. 1016494-33-9

4-(3-Bromophenoxy)pyridine

Cat. No. B3183607
CAS RN: 1016494-33-9
M. Wt: 250.09 g/mol
InChI Key: BOSNYMCOXXOGSZ-UHFFFAOYSA-N
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Description

“4-(3-Bromophenoxy)pyridine” is a chemical compound with the molecular formula C11H8BrNO . It has a molecular weight of 250.09 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromophenoxy)pyridine” consists of a pyridine ring attached to a bromophenoxy group . The average mass of the molecule is 250.091 Da, and the monoisotopic mass is 248.978912 Da .


Physical And Chemical Properties Analysis

“4-(3-Bromophenoxy)pyridine” is a liquid at room temperature . It has a melting point of 33-35°C .

Scientific Research Applications

  • Organic Synthesis and Drug Discovery : 4-Bromothieno[2,3-b]pyridine, a compound related to 4-(3-Bromophenoxy)pyridine, has been synthesized with high selectivity and yield. This compound serves as a versatile building block in drug discovery research, demonstrating its utility in creating diverse chemical structures (Lucas et al., 2015).

  • Bromination Studies : The role of pyridine in the bromination of p-bromophenol has been explored, revealing insights into the reaction mechanisms and the influence of pyridine in the process (Somaskandan et al., 1971).

  • Crystal Structure Analysis : The study of the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, which is structurally similar to 4-(3-Bromophenoxy)pyridine, helps in understanding the molecular configuration and potential applications in material science (Ouari, 2015).

  • Environmental Science : A study on the removal of pyridine derivatives from wastewater streams addresses the environmental importance of treating such compounds due to their toxicity and poor biodegradability. The research proposes using solvent impregnated resins for the effective removal of pyridine derivatives from aqueous streams (Bokhove et al., 2012).

  • Material Sciences : The synthesis and characterization of fluorescent polyphenol species derived from methyl substituted aminopyridine based Schiff bases reveal the potential of pyridine derivatives in electronic, opto-electronic, and photovoltaic applications (Kaya et al., 2010).

  • Antioxidant Properties : A study on the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, which are related to 4-(3-Bromophenoxy)pyridine, reports significant antioxidant properties, indicating their potential use in pharmacological applications (Wijtmans et al., 2004).

Safety and Hazards

“4-(3-Bromophenoxy)pyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(3-bromophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSNYMCOXXOGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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